molecular formula C19H22N4O B2550847 1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine CAS No. 932988-46-0

1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Cat. No.: B2550847
CAS No.: 932988-46-0
M. Wt: 322.412
InChI Key: UDQRZMMCEYJVFZ-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-methoxyphenyl group at position 2, a methyl group at position 5, and a piperidine moiety at position 7 of the pyrimidine ring.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14-12-19(22-10-6-3-7-11-22)23-18(20-14)13-16(21-23)15-8-4-5-9-17(15)24-2/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQRZMMCEYJVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution, followed by the attachment of the piperidine ring through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine and related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Findings
This compound (Target) 2-(2-Methoxyphenyl), 5-methyl, 7-piperidine C₂₀H₂₂N₄O₂ ~354.43 Structural analog of GABAB PAMs; methoxy group may enhance solubility vs. chloro derivatives .
CMPPE (2-{1-[2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol) 2-(4-Chlorophenyl), 5-methyl, 7-piperidine-ethanol C₂₀H₂₃ClN₄O 370.88 Potent GABAB PAM; reduces alcohol self-administration in vivo .
MK58 (2-(2-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) 2-(2-Methoxyphenyl), 5-phenyl, 7-ketone C₂₀H₁₆N₄O₂ 344.37 Polar 7-ketone group; phenyl at position 5 increases steric bulk vs. methyl .
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66) 2-phenyl, 5-(4-methoxyphenyl), 7-ketone C₂₀H₁₆N₄O₂ 344.37 Electron-donating methoxy group enhances π-π stacking; no piperidine substitution .
ADX71441 (Unspecified structure) Likely pyrazolo[1,5-a]pyrimidine core with GABAB PAM activity N/A N/A Reduces alcohol relapse in rats; structural differences from target compound unclear .

Key Structural and Functional Insights

Substituent Effects on Bioactivity The 2-methoxyphenyl group in the target compound introduces an electron-donating moiety, which may improve solubility compared to the 4-chlorophenyl group in CMPPE . Piperidine at position 7 (target compound and CMPPE) vs. ketone (MK58) or ethanol (CMPPE): Piperidine’s basic nitrogen may enhance receptor binding through hydrogen bonding, while the ethanol group in CMPPE adds polarity, possibly affecting metabolic stability .

Positional Modifications 5-Methyl (target, CMPPE) vs.

Pharmacological Data CMPPE exhibits nanomolar affinity for GABAB receptors and reduces alcohol intake in rodent models, suggesting the target compound’s piperidine substitution could retain similar efficacy . MK58 and MK66 lack piperidine/ethanol groups, which may explain their absence in GABAB-related studies, highlighting the critical role of position 7 substitutions in modulating receptor activity .

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